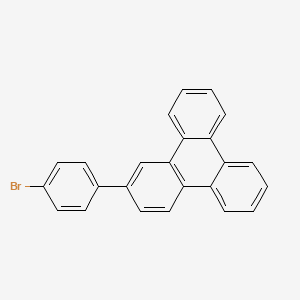

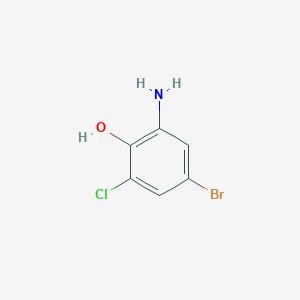

![molecular formula C12H20N2O3 B1529846 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane CAS No. 926659-01-0](/img/structure/B1529846.png)

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Übersicht

Beschreibung

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane is a chemical compound with the CAS Number 926659-01-0 . It has a molecular weight of 240.3 . The IUPAC name for this compound is tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate .

Molecular Structure Analysis

The InChI code for 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane is 1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-10(15)5-9(7-14)13-8/h8-9,13H,4-7H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane is a pale-yellow to yellow-brown solid . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Mass-Spectrometric Study

A study conducted by Ermakov and Sheinker (1981) explored the mass spectra of substituted diazabicyclo[3.3.1]nonanes, revealing insights into their fragmentation behaviors. The research showed that fragmentation of these compounds is influenced by their structural characteristics and the properties of the heteroatoms within the bicyclic systems, providing valuable information for understanding their chemical behaviors in mass spectrometric analyses (Ermakov & Sheinker, 1981).

Pharmacological Research

Further pharmacological research on diazabicyclo[3.3.1]nonane scaffolds, as highlighted by Eibl et al. (2013), demonstrated their interaction with nicotinic acetylcholine receptors (nAChRs). By modifying the hydrogen bond acceptor (HBA) functionality within the scaffold, compounds exhibiting higher affinities and selectivity for α4β2(*) nAChR subtypes were developed, offering potential pathways for developing selective ligands for therapeutic applications (Eibl et al., 2013).

Synthesis and Structural Studies

Research on the synthesis and structural analysis of diazabicyclo[3.3.1]nonane derivatives has been extensive. For instance, Nikit-skaya and Yakhontov (1970) investigated transformations of specific derivatives, leading to the synthesis of novel compounds with potential applications in organic chemistry and materials science (Nikit-skaya & Yakhontov, 1970).

Conformational and Structural Analysis

The study by Fernández et al. (1992) on amides derived from diazabicyclo[3.3.1]nonanes provided detailed insights into their conformational and structural characteristics using NMR spectroscopy and X-ray diffraction. This research contributes to a deeper understanding of the stereochemical aspects of these compounds and their potential implications in the design of bioactive molecules (Fernández et al., 1992).

Green Chemistry Applications

A notable application in green chemistry was demonstrated by Gao et al. (2007), who synthesized hydroxy- and carbonyl-derivatives of 9-oxabicyclo[3.3.1]nonane via an environmentally friendly catalytic reaction. This work showcases the potential of diazabicyclo[3.3.1]nonane derivatives in sustainable chemical processes, emphasizing the role of green chemistry in modern synthesis (Gao et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Zukünftige Richtungen

As for future directions, while specific information on 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane was not available, similar compounds have shown potential in the development of treatments for FGFRs-mediated diseases . This suggests that 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane could also have potential applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-10(15)5-9(7-14)13-8/h8-9,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOYCEBPHSEGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(=O)CC(C1)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene](/img/structure/B1529765.png)

![tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate](/img/structure/B1529767.png)

![Methyl[(1-phenylcyclopropyl)methyl]amine](/img/structure/B1529769.png)

![Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1529777.png)

![1-{[4-Bromo-3-(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B1529780.png)

![6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol](/img/structure/B1529783.png)